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Compound of Interest

Compound Name: 4-(Vinyloxy)azetidin-2-one
CAS No.: 183319-83-7
Cat. No.: B3324368
Get Quote
. J

Executive Summary: The Stability-Reactivity
Paradox

The 4-(vinyloxy)azetidin-2-one scaffold represents a high-value, high-risk intermediate in the
synthesis of carbapenem and carbacephem antibiotics. Its utility lies in its density of functional
groups: a strained

-lactam ring fused with an electron-rich enol ether (vinyloxy group).

This duality creates a specific catalytic challenge:

» Acid Sensitivity: The enol ether is prone to rapid hydrolysis or cationic polymerization in the
presence of Brgnsted acids or "hard" Lewis acids.

¢ Lactam Strain: The 4-membered ring is susceptible to nucleophilic ring-opening.

Optimizing reactions of this moiety—specifically the Ferrier-Petasis rearrangement to form 4-
(carbonylmethyl)azetidin-2-ones—requires a catalyst that is sufficiently Lewis acidic to activate
the
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-acetal but "soft" enough to avoid polymerizing the vinyl group.

Critical Reaction Pathways & Catalyst Logic

The following diagram outlines the two primary catalytic workflows: the synthesis of the scaffold
via [2+2] Cycloaddition and its subsequent Rearrangement.
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Figure 1: Reaction pathway showing the critical divergence between productive rearrangement
(Green) and degradation (Red) based on catalyst selection.

Catalyst Selection Guide (Q&A Format)
Q1: Why is TMSOTTf (Trimethylsilyl triflate) the preferred
catalyst for the rearrangement reaction?

A: The transformation of 4-(vinyloxy)azetidin-2-one to 4-(carbonylmethyl)azetidin-2-one is a
Ferrier-Petasis type rearrangement.[1] This reaction proceeds via an oxocarbenium (or acyl-
iminium) ion intermediate.

o Mechanism: TMSOTT silylates the lactam nitrogen or coordinates to the vinyloxy oxygen,
triggering the cleavage of the C4—0O bond. The vinyl group then migrates to the C4 position.
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o Why TMSOTI{? It is a strong silylating agent but a "softer" Lewis acid compared to Boron or
Aluminum halides. It promotes the [1,3]-migration without triggering the cationic
polymerization of the vinyl group, which is the dominant pathway with

Q2: Can | use traditional Lewis Acids like or ?

A:Avoid if possible.

o : Typically causes rapid polymerization of the vinyloxy side chain due to its high affinity for
the electron-rich alkene. You will likely observe a dark, insoluble tar.

 : Often too oxophilic. While it can catalyze the reaction, it frequently leads to ring-opening of
the

-lactam or hydrolysis if any trace moisture is present.

o Alternative: If TMSOTTf is unavailable,

or

(Lanthanide triflates) are viable alternatives as they are water-tolerant and milder, though
reaction times may increase.

Q3: My reaction stalls at 50% conversion. Should | add
more catalyst?

A: Stalling is rarely due to catalyst depletion but rather catalyst poisoning or equilibrium issues.
e Poisoning: The product (an aldehyde/ketone) or the

-lactam nitrogen can coordinate to the Lewis Acid.

o Protocol Adjustment: Instead of adding more catalyst, add a non-nucleophilic base like 2,6-
lutidine (0.1-0.2 equiv) at the start. This scavenges any adventitious protic acid (TfOH)
formed by hydrolysis, which is often the actual species degrading your starting material.

Troubleshooting: Common Failure Modes
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The following table correlates observed phenomena with chemical root causes.

Observation Diagnosis Root Cause Corrective Action
Lewis Acid was too Switch to TMSOT.

Dark/Black Reaction o hard” (e.g., Lower temperature to

) Polymerization o~

Mixture ) or temperature was -78°C initially, then

t00 high warm slowly to 0°C.
N Flame-dry glassware.
_ Adventitious water
Loss of Vinyloxy ) Use 4A Molecular
Hydrolysis generated TfOH

Signal (NMR)

Sieves. Add 2,6-

(Triflic acid). o
lutidine buffer.
Switch from
) ) ] THF/Ether to
Ring Opening (Amide Solvent was

Nucleophilic Attack

Dichloromethane

formation) nucleophilic or wet.
(DCM). Ensure
solvent is anhydrous.
Increase catalyst
_ loading to 20-30
Substrate is
) o o mol%. Ensure N-
No Reaction Catalyst Deactivation coordinating to the

catalyst.

protecting group is
non-coordinating (e.g.,
TBDMS).

Validated Experimental Protocols
Protocol A: Synthesis of 4-(Vinyloxy)azetidin-2-one

(Precursor)

Targeting the scaffold via CSI [2+2] Cycloaddition.

Context: The purity of this starting material is critical. Traces of acidic impurities from the CSI

step will ruin the subsequent rearrangement.

e Setup: Flame-dried 3-neck flask,
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atmosphere.

» Reactants: Dissolve Divinyl ether (or corresponding vinyl ether) in anhydrous DCM. Cool to
0°C.

» Addition: Add Chlorosulfonyl Isocyanate (CSI) dropwise. Critical: Maintain temp < 5°C to
avoid explosive polymerization.

e Reduction (The Red-Al Route):
o Transfer the intermediate (

-chlorosulfonyl lactam) to a solution of Red-Al (Sodium bis(2-methoxyethoxy)aluminum
hydride) or thiophenol/pyridine at -20°C.

o Note: Red-Al is preferred for cleaner removal of the sulfonyl group without hydrolyzing the
vinyl ether.

e Workup: Quench with saturated potassium sodium tartrate (Rochelle's salt). Extract with
DCM. Flash chromatography on neutral alumina (Silica gel is often too acidic and degrades
the vinyl ether).

Protocol B: TMSOTf-Catalyzed Ferrier-Petasis
Rearrangement

Targeting the Carbapenem Core.

Substrate: Dissolve 4-(vinyloxy)azetidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

Additives: Add activated 4A Molecular Sieves. Stir for 10 min.

Catalysis: Cool to -78°C. Add TMSOTTf (0.1 — 0.2 equiv) dropwise.

Monitoring: Monitor by TLC (neutralized plates). The starting material spot (high

) should disappear, replaced by the more polar aldehyde/ketone product.

Progression: If no reaction after 1 hour at -78°C, warm to 0°C. Do not heat to reflux.
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e Quench: Quench with

(excess) at low temperature before adding water. This prevents acid-catalyzed degradation
during partition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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